molecular formula C20H34F6N4O4 B8049465 1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid

1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid

Cat. No.: B8049465
M. Wt: 508.5 g/mol
InChI Key: JTWAGEXXQYRRDR-UHFFFAOYSA-N
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Description

The compound identified as “1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, and reactivity to appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. Common synthetic routes include:

    Carbonization and Sulfonation: This method involves the carbonization of a precursor material followed by sulfonation.

    Hydrothermal Methods: This involves the use of high-pressure and high-temperature water to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high throughput and consistent quality. The use of catalysts and automated systems is common to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions to ensure selectivity and yield. Common reagents include acids, bases, and solvents like dichloromethane and ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system involved . The pathways affected by this compound include signal transduction, metabolic processes, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid include those with analogous structures and reactivity. Examples include:

Uniqueness

This compound is unique due to its specific structural features and reactivity profile. It offers distinct advantages in terms of selectivity and efficiency in various applications compared to its analogs .

Properties

IUPAC Name

1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16N2.2C2HF3O2/c2*9-7-8-3-1-5-10(8)6-2-4-8;2*3-2(4,5)1(6)7/h2*1-7,9H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWAGEXXQYRRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)CN.C1CC2(CCCN2C1)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34F6N4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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